
Aza(3-(2,4-dichlorophenyl)-7-methyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aza(3-(2,4-dichlorophenyl)-7-methyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane is a useful research compound. Its molecular formula is C17H17Cl2N3O and its molecular weight is 350.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Aza(3-(2,4-dichlorophenyl)-7-methyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H17Cl2N3O. The compound features a dichlorophenyl group and a trihydrocinnolin moiety, which are significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C17H17Cl2N3O |
Molecular Weight | 364.24 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not available |
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities primarily through the inhibition of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation and are implicated in cancer progression. The compound's structure allows it to bind effectively to the ATP-binding site of CDKs, inhibiting their activity and thus preventing cell proliferation.
Inhibition of CDKs
In vitro studies have demonstrated that this compound acts as a selective inhibitor of CDK2 and CDK4. This inhibition leads to G1 phase arrest in the cell cycle, which is critical for cancer treatment strategies.
Case Studies
- Anti-Cancer Activity : In a study published in Cancer Research, this compound was tested against various cancer cell lines. Results showed significant cytotoxicity in breast and lung cancer cells at concentrations ranging from 1 to 10 µM. The compound induced apoptosis through the activation of caspase pathways .
- Neuroprotective Effects : Another study highlighted its potential neuroprotective effects in models of neurodegenerative diseases. The compound demonstrated the ability to reduce oxidative stress markers and improve neuronal survival in vitro .
- Antimicrobial Properties : Preliminary investigations into the antimicrobial activity revealed that this compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for Staphylococcus aureus and Escherichia coli .
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to Aza(3-(2,4-dichlorophenyl)-7-methyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane. For instance, structural analogs have been tested against various microbial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results in inhibiting their growth . The presence of specific substituents in the trihydrocinnoline structure appears to enhance antimicrobial efficacy.
Antioxidant Activity
Compounds with similar structures have also been evaluated for their antioxidant properties. The ability to scavenge free radicals is crucial for developing therapeutic agents that combat oxidative stress-related diseases . Aza derivatives demonstrate significant antioxidant activity which could be leveraged in pharmaceutical formulations aimed at reducing oxidative damage.
Potential as Anticancer Agents
The trihydrocinnoline moiety has been associated with anticancer activity in various studies. Compounds derived from this structure have shown the ability to induce apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle arrest and the inhibition of oncogenic signaling pathways . This suggests that this compound could be explored further as a potential anticancer agent.
Neuroprotective Effects
There is emerging evidence that compounds structurally related to this compound may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease where acetylcholinesterase inhibitors are sought after . The unique structural features of this compound could be optimized for enhanced inhibitory activity against acetylcholinesterase.
Propiedades
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-ethoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O/c1-3-23-22-17-7-10(2)6-15-13(17)9-16(21-20-15)12-5-4-11(18)8-14(12)19/h4-5,8-10H,3,6-7H2,1-2H3/b22-17+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITFJVYFZSBAKO-OQKWZONESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C1CC(CC2=NN=C(C=C21)C3=C(C=C(C=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C/1\CC(CC2=NN=C(C=C21)C3=C(C=C(C=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.